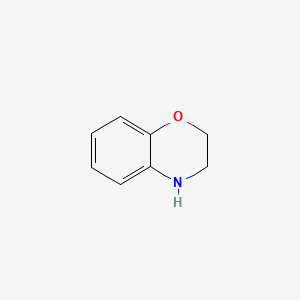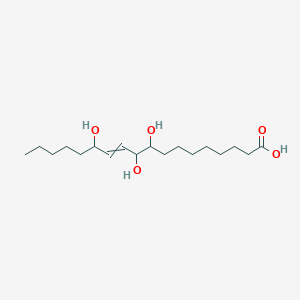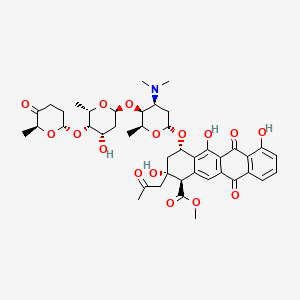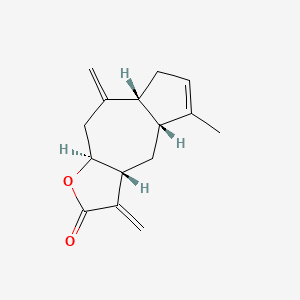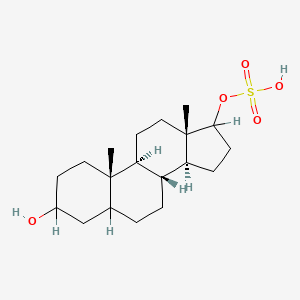![molecular formula C19H16N2O4 B1210220 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 82789-26-2](/img/structure/B1210220.png)
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Overview
Description
Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (BDTC) is a naturally occurring compound found in plants, fungi, and animals. It is a member of the beta-carboline family of compounds, which have been studied for their potential therapeutic applications. BDTC has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities, as well as its ability to modulate the immune system. In addition, BDTC has been shown to have neuroprotective effects, and may be useful for treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Scientific Research Applications
Antiplasmodial Efficacy β-Carboline derivatives, including 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, show potential as antimalarial drugs. Studies have synthesized and evaluated these compounds for their efficacy against the malaria parasite Plasmodium berghei. Certain derivatives demonstrated significant in vitro and in vivo antimalarial activity, suggesting their potential as alternative antimalarial agents (Gorki et al., 2018), (Gorki et al., 2020).
Food Analysis β-Carboline derivatives are present in various foods, and their analysis helps in understanding dietary exposure. Techniques like solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection have been employed for the reliable analysis of these compounds in foods (Herraiz, 2000), (Adachi et al., 1991).
Neurochemical Actions β-Carboline compounds, including tetrahydro-beta-carbolines and beta-carbolines, have been studied for their interactions with brain benzodiazepine receptors. These studies contribute to our understanding of the neurochemical actions of these compounds and their potential therapeutic applications (Cain et al., 1982), (Maclaren, 1989).
Presence in Alcoholic Beverages Research has identified novel β-carboline compounds, including derivatives of tetrahydro-β-carboline-3-carboxylic acids, in alcoholic beverages. These findings help in assessing the exposure of consumers to these bioactive compounds (Herraiz, 1999), (Herraiz & Galisteo, 2003).
Chemical Synthesis and Characterization The chemical synthesis and characterization of β-carboline and its derivatives, including tetrahydro-β-carbolines, are vital for their application in various fields. Studies focus on their synthesis, structure-activity relationships, and potential biological applications (Narayanan & Cook, 1990), (Xiao et al., 2013).
Pharmacological Interactions β-Carboline compounds interact with receptors like benzodiazepine receptors, influencing their pharmacological properties. These interactions are significant for developing new therapeutic drugs targeting these receptors (Lippke et al., 1983).
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key structural component of the cytoskeleton and plays a crucial role in cell division .
Mode of Action
This compound acts as a microtubule-targeting agent . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This leads to a mitotic blockade and ultimately induces cell apoptosis .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle , particularly the mitotic phase . By disrupting microtubule dynamics, it prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division . This leads to cell cycle arrest and triggers programmed cell death or apoptosis .
Pharmacokinetics
Its anticancer activity has been evaluated against various cancer cell lines , suggesting that it can penetrate cell membranes and reach its intracellular targets
Result of Action
The compound has demonstrated significant anticancer activity. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . Its IC50 values ranged from 328 to 644 nM against these cells , indicating potent antiproliferative activity.
Action Environment
Biochemical Analysis
Biochemical Properties
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase and kinases . The compound’s interaction with these enzymes can lead to the disruption of DNA replication and cell division, making it a potential candidate for anticancer therapies. Additionally, this compound can bind to various proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, the compound can interact with DNA, causing strand breaks and interfering with replication and transcription . These interactions can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to potential degradation or the development of cellular resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes and changing the levels of metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the nucleus or mitochondria . This localization can influence the compound’s activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, the compound can be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,20-21H,8-9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXJJOKTGDJRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128457 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82789-26-2 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82789-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)

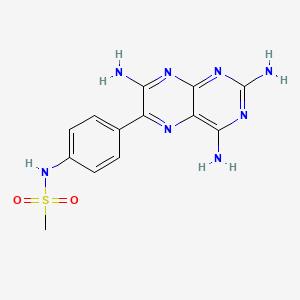
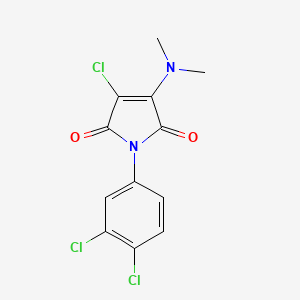
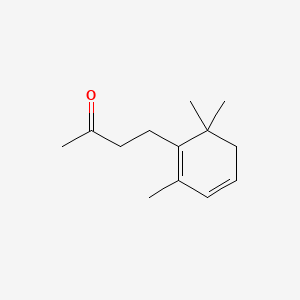
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
